N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that features a unique combination of an indole moiety and a tetrahydrocyclohepta[d][1,2]oxazole ring system
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-23(13-14-12-21-17-10-7-6-8-15(14)17)20(24)19-16-9-4-3-5-11-18(16)25-22-19/h6-8,10,12,21H,2-5,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUXRHZKFZJDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CNC2=CC=CC=C21)C(=O)C3=NOC4=C3CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Tetrahydrocyclohepta[d][1,2]oxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling of the Indole and Oxazole Rings: The final step involves the coupling of the indole moiety with the tetrahydrocyclohepta[d][1,2]oxazole ring system, often using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon, to yield reduced derivatives of the oxazole ring.
Substitution: Electrophilic substitution reactions are common for the indole ring, where halogenation, nitration, or sulfonation can occur at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The indole ring is a common motif in many drugs, and the addition of the oxazole ring may enhance biological activity or selectivity.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to tryptophan-binding sites, while the oxazole ring may interact with other functional groups, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(1H-indol-3-ylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-ethyl-N-(1H-indol-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one-3-carboxamide
- N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]thiazole-3-carboxamide
Uniqueness
What sets N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide apart is its combination of the indole and oxazole rings, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
